molecular formula C9H15NOS B018467 (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS No. 132335-44-5

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Cat. No. B018467
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine involves several key methods, including asymmetric bioreduction and chemical reactions with acyl chlorides. One notable approach involves the asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to produce the (S)-enantiomer with high enantiomeric excess and yield, utilizing recombinant carbonyl reductases for the catalytic process (Taiqiang Sun et al., 2017). Another method includes the reaction of (S)-N-methyl-3-(1-naphthaleneyloxy)-3-(2-thienyl) propanamine with a series of acyl chlorides to produce novel derivatives characterized by various analytical techniques (Z. Jing, 2010).

Molecular Structure Analysis

The molecular structure of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine has been elucidated through techniques such as 1H NMR, IR, and MS. Detailed crystallographic analysis shows that the molecule features a CCCN chain that forms a specific dihedral angle with the thiophene ring, highlighting the compound's planar characteristics and enabling the formation of O—H⋯N hydrogen bonds in its crystalline structure (M. Tao et al., 2006).

Chemical Reactions and Properties

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine participates in various chemical reactions, forming derivatives through processes such as N-acylation and N-alkylation. These reactions have been explored to synthesize compounds with potential antidepressant effects by combining duloxetine with substituted acyl chloride (Liangxi Li, 2011). Additionally, its ability to undergo racemization under specific conditions has been studied to improve the yield and reduce the cost of duloxetine production (C. Pei-lin, 2006).

Scientific Research Applications

  • Specific Scientific Field : Biotechnology and Pharmaceutical Industry .
  • Summary of the Application : (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is used as an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole . It is used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .
  • Methods of Application or Experimental Procedures : The predominant approach to obtain the intermediate is via resolution-racemization-recycle synthesis from racemic N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine (DHTP) using (S)-mandelic acid . This process requires a large amount of (S)-mandelic acid and several steps to acquire the desired intermediate (S)-DHTP . An efficient asymmetric reduction is desirable to achieve chiral alcohols from the corresponding ketones in a single step .

Safety And Hazards

DHTP is classified under GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNSHMHUZCRLN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433380
Record name (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
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Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

CAS RN

132335-44-5
Record name (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
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Record name (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
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Record name (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
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Record name (1S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol
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Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (310 mg, 0.30 equivalents) in aqueous NaOH (30% w/w) was added 3-dimethylamino-1-thiophen-2-yl-propan-1-one hydrochloride (5.95 gm, 27.2 mmol) in portions, over 30 minutes. The cloudy mixture was stirred at room temperature. After 1 h a second portion of NaBH4 (310 mg, 0.30 equivalents) was added. The reaction mixture was stirred at room temperature under nitrogen. After approximately 20 h, HPLC showed complete conversion, and the cloudy mixture was cooled to 0° C. The reaction mixture was carefully acidified with 37% HCl (aq.) to pH 1, while maintaining the temperature less than 10° C. The cloudy mixture gradually turned homogenous. The reaction mixture was washed with toluene (2×20 mL). The aqueous layer was cooled to 0° C., and carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C. There was formation of a white precipitate. The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL). The toluene was removed under reduced pressure (bath temperature 45° C.). The white solid was taken up in ethylcyclohexane (20 mL) and heated to 70° C. until a clear homogenous mixture was obtained. The solution was stirred at 70° C. for 2 h. The solution was cooled to 0° C. After approximately 45 minutes at 0° C., the white solid was filtered and washed with ice-cold ethylcyclohexane (2×15 mL). The white solid was dried under vacuum at 40° C. for 18 h to give 3.6 gm (72%) of 2 as a racemic mixture.
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310 mg
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310 mg
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Yield
72%

Synthesis routes and methods II

Procedure details

To a solution of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (70.0 g, 0.34 mol) in 840 ml of methanol and 420 ml of water at about 0° C. was added 5N sodium hydroxide until the solution was slightly basic. To the resulting solution was added sodium borohydride (12.9 g., 0.34 mol) in portions. The mixture was allowed to warm to room temperature overnight. The methanol was removed in vacuo and the remaining solution was diluted with water. The solution was extracted with diethyl ether, and the solution was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated in vacuo to provide 56.7 g of colorless crystals. Recrystallization of the crystals from hexanes gave 49.24 g (78%) of the title compound as colorless crystals mp=72° C.-74° C.
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70 g
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420 mL
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12.9 g
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Synthesis routes and methods III

Procedure details

A mixture of 62 Kgs. of mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, 125 liters of water and 375 liters of methylene chloride is cooled to 0-5° C. Adjusted the pH of the reaction mixture to 9.8 with 10% sodium carbonate solution at 0-5° C. Stirred the reaction mixture for 20 minutes at 0-5° C. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer twice with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 35° C. Added 19 liters of cyclohexane to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 35° C. Added 125 liters of cyclohexane to the above reaction mixture. Heated the reaction mixture to 40-45° C. and stirred for 60 minutes. Cooled the reaction mixture to 0-5° C. Filtered the precipitated solid and washed with cyclohexane. Dried the material at 40-45° C. for 6 hours to get the title compound.
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Synthesis routes and methods IV

Procedure details

Added 50 liters of 20% sodium hydroxide solution to a cooled solution of 100 Kgs. of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride, 100 liters of methanol and 25 liters of water at 0-5° C. Added a solution of 10 Kgs. of sodium borohydride in 50 liters of 20% sodium hydroxide to the above reaction mixture slowly at 0-5° C. in 5 hours. Allowed the reaction mixture temperature to 25-30° C. Stirred the reaction mixture for 6 hours at 25-30° C. Extracted the reaction mixture with methylene chloride. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 40° C. Added 25 liters of hexanes to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 40° C. Added 100 liters of hexanes to the above reaction mixture. Heated the reaction mixture to reflux. Stirred the reaction mixture for 60 minutes. Cooled the reaction mixture to 0-5° C. and stirred the reaction mixture for 3 hours. Filtered the precipitated solid and washed with chilled hexanes. Dried the material at 50-55° C. for 6 hours to get the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
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(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
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(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
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Reactant of Route 6
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Citations

For This Compound
1
Citations
DS Patel, SS Deshpande, CG Patel, S Singh - Indo-Glob J Pharml Sci, 2011
Number of citations: 13

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